N-(2,4-DIMETHOXYPHENYL)-4,7,7-TRIMETHYL-2,3-DIOXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE
Description
N-(2,4-Dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid bicyclo[2.2.1]heptane core substituted with two ketone groups (2,3-dioxo), three methyl groups (4,7,7-trimethyl), and a carboxamide moiety linked to a 2,4-dimethoxyphenyl group. The compound’s molecular formula is C₁₉H₂₂NO₅, with a calculated molecular weight of 344.38 g/mol. While direct synthesis details are absent in the provided evidence, its structure suggests derivation from the precursor 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 69842-14-4, MW 210.23) via amidation with 2,4-dimethoxyaniline .
The 2,4-dimethoxyphenyl substituent likely enhances solubility in organic solvents compared to alkyl-substituted analogs, while the bicyclic framework may confer thermal stability. Potential applications remain speculative but could span materials science (e.g., polymer additives) or pharmaceutical intermediates, inferred from structurally related compounds .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-17(2)18(3)8-9-19(17,15(22)14(18)21)16(23)20-12-7-6-11(24-4)10-13(12)25-5/h6-7,10H,8-9H2,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVHQCZVPQXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by its bicyclic structure and specific substituents that contribute to its biological properties. The molecular formula is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.
Structural Formula
Pharmacological Activities
Research has indicated multiple pharmacological activities associated with this compound:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which is critical in various diseases such as arthritis and cardiovascular conditions.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation. For instance, certain derivatives of similar structures have demonstrated cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that suggests the compound may protect neuronal cells from damage, potentially making it useful in treating neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The ability to scavenge free radicals has been noted, which is beneficial in preventing oxidative stress-related damage.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The dimethoxyphenyl group may enhance lipophilicity, aiding in cellular uptake.
- The bicyclic structure might play a role in interacting with specific biological targets such as enzymes or receptors involved in inflammatory pathways.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of the compound:
| Study | Method | Findings |
|---|---|---|
| Study 1 | Cytotoxicity Assay | Showed IC50 values indicating significant cytotoxic effects on cancer cell lines (e.g., MDA-MB-231) |
| Study 2 | Anti-inflammatory Assay | Reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in treated cells |
| Study 3 | Neuroprotection Assay | Demonstrated protection against oxidative stress-induced apoptosis in neuronal cells |
In Vivo Studies
Limited in vivo studies have also been reported:
- A study on animal models indicated that administration of the compound led to reduced inflammation markers and improved behavioral outcomes in models of neurodegeneration.
- Another study highlighted its potential to mitigate tumor growth in xenograft models when combined with standard chemotherapy agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-Butylphenyl)-4,7,7-Trimethyl-2,3-Dioxobicyclo[2.2.1]heptane-1-Carboxamide (CAS 622355-31-1)
- Structure : Shares the bicyclo[2.2.1]heptane core but substitutes the 2,4-dimethoxyphenyl group with a 4-butylphenyl moiety.
- Molecular Formula: C₂₁H₂₇NO₃ (MW 341.44 g/mol).
- No direct data on applications, but alkylaryl substituents are common in materials science for tuning polymer compatibility .
4,7,7-Trimethyl-2,3-Dioxobicyclo[2.2.1]heptane-1-Carboxylic Acid (CAS 69842-14-4)
- Structure : Carboxylic acid precursor to carboxamide derivatives.
- Molecular Formula : C₁₁H₁₄O₄ (MW 210.23 g/mol).
- Key Differences :
HPN-68 (Bicyclo[2.2.1]heptane Dicarboxylate)
- Structure : Dicarboxylate derivative of bicyclo[2.2.1]heptane.
- Key Differences :
- Functional Groups : Carboxylates (-COO⁻) vs. carboxamide (-CONHR).
- Applications : Proven α-nucleating agent for polypropylene (PP), increasing crystallization temperature by ~15°C and improving mechanical properties (e.g., +18.2% flexural modulus at 0.2 phr loading). The target carboxamide may lack this nucleating efficiency due to differing polarity .
Methoxyphenyl-Substituted Analogs
- Examples: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Demonstrates methoxy groups enhance diastereoselectivity (dr 23:1) in synthesis. 1-Propanone derivatives (): Methoxyphenyl ketones show higher boiling points due to dipole interactions, suggesting similar trends in the target compound’s physical properties .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects :
- Methoxy groups (target compound) improve solubility and electronic modulation, while alkyl chains (e.g., butylphenyl) enhance hydrophobicity .
- Carboxylates (HPN-68) exhibit strong polymer interactions, whereas carboxamides may prioritize compatibility with organic matrices .
Synthetic Utility :
- The carboxylic acid precursor (CAS 69842-14-4) is critical for synthesizing carboxamide derivatives, with amidation reactions likely requiring coupling agents like EDCI or DCC .
Potential Applications: Materials Science: Bicyclo[2.2.1]heptane carboxamides could serve as additives for polymers or coatings, though their nucleating efficiency may differ from carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
